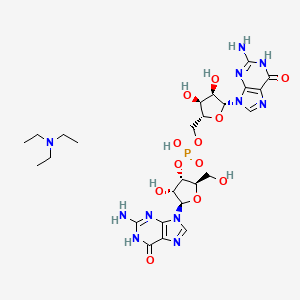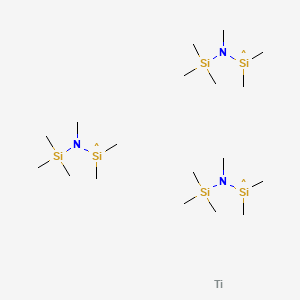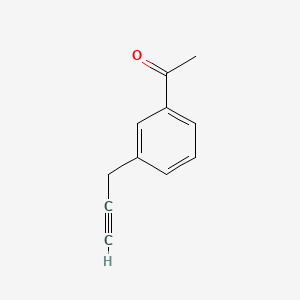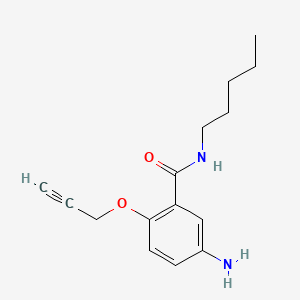
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol is an organic compound with the molecular formula C13H18O. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a hydroxyl group on a tetrahydronaphthalene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol typically involves the hydrogenation of 4,5,7-trimethyl-1-naphthol. The reaction is carried out under high pressure of hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds in the naphthalene ring.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at 50°C.
Substitution: Br2 in the presence of a Lewis acid catalyst like FeBr3 at room temperature.
Major Products Formed
Oxidation: Formation of 4,5,7-trimethyl-1-naphthaldehyde or 4,5,7-trimethyl-1-naphthone.
Reduction: Complete hydrogenation to form a fully saturated naphthalene derivative.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学研究应用
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the methyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4,5,7-Trimethyl-1-naphthol: Similar structure but lacks the tetrahydro modification, affecting its chemical and physical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler analog without the methyl and hydroxyl groups, used as a solvent and in hydrogenation reactions.
Uniqueness
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol is unique due to the presence of both methyl and hydroxyl groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
属性
CAS 编号 |
32281-79-1 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
4,5,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-6-10(3)13-9(2)4-5-12(14)11(13)7-8/h6-7,9,12,14H,4-5H2,1-3H3 |
InChI 键 |
QYUOLMFNLBRSKY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2=CC(=CC(=C12)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
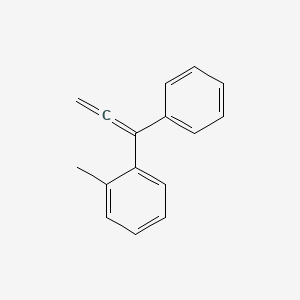
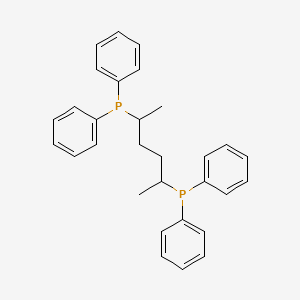
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
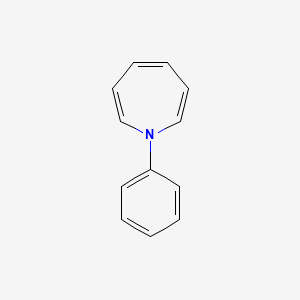
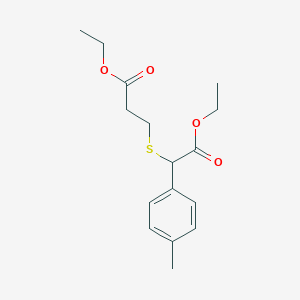
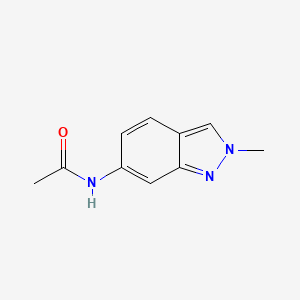

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
